Product packaging for bpV(phen) (potassium hydrate)(Cat. No.:CAS No. 171202-16-7)

bpV(phen) (potassium hydrate)

Cat. No.: B592814
CAS No.: 171202-16-7
M. Wt: 404.3
InChI Key: TYPQOCBUPQJDHB-UHFFFAOYSA-N
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Description

Contextualization of Protein Tyrosine Phosphatases as Key Regulatory Enzymes in Cellular Systems

Protein tyrosine phosphatases (PTPs) are a crucial group of enzymes that counteract the activity of protein tyrosine kinases. wikipedia.orgprospecbio.com They achieve this by removing phosphate (B84403) groups from tyrosine residues on proteins, a process known as dephosphorylation. wikipedia.org This enzymatic activity is fundamental to maintaining the appropriate level of protein tyrosine phosphorylation, which is essential for a multitude of cellular processes. wikipedia.orgebi.ac.uk PTPs are key regulatory components in vital signal transduction pathways, such as the MAP kinase pathway, and are integral to the control of cell growth, proliferation, differentiation, and transformation. wikipedia.orgprospecbio.com The PTP superfamily is diverse, with members that can be classified based on their structure and cellular location, including receptor-like and non-receptor PTPs. ebi.ac.uk The dysregulation of PTP activity has been implicated in a variety of diseases, highlighting their importance in cellular homeostasis. diva-portal.orgdovepress.com

Historical Development of PTP Inhibitors as Research Probes and Pharmacological Tools

The recognition of PTPs as critical regulators in signaling pathways spurred the development of inhibitors to study their function and as potential therapeutic agents. researchgate.nettandfonline.com Early research in the 1990s led to the discovery of the first PTP inhibitors, such as dephostatin. nih.gov Since then, the field has expanded significantly, with a continuous search for more specific and potent inhibitors. nih.gov The development of PTP inhibitors has been instrumental in elucidating the specific roles of individual PTPs in various cellular processes. These inhibitors range from natural products and their analogs to synthetic small molecules, peptides, and metal-containing compounds. nih.gov The ultimate goal has been to develop selective inhibitors that can target specific PTPs, thereby minimizing off-target effects and providing precise tools for both research and clinical applications. aacrjournals.org

Identification and Significance of bpV(phen) (potassium hydrate) as a Prominent PTP Inhibitor for Investigational Studies.caymanchem.commedchemexpress.comsigmaaldrich.commedchemexpress.comlabchem.com.my

Among the various classes of PTP inhibitors, vanadium-based compounds have garnered considerable attention. bpV(phen) (potassium hydrate), a bisperoxovanadium compound, has been identified as a potent inhibitor of several PTPs. caymanchem.combertin-bioreagent.com Its significance lies in its ability to act as a powerful research tool to probe the function of PTPs in cellular signaling. sigmaaldrich.comcaymanchem.com It is particularly noted for its selectivity towards certain PTPs, such as PTEN. sigmaaldrich.comcaymanchem.com This selectivity allows researchers to dissect the roles of specific phosphatases in complex signaling networks. sigmaaldrich.com

CompoundTarget PTPIC50
bpV(phen)PTEN38 nM
PTP-β343 nM
PTP-1B920 nM

Table 1: Inhibitory concentration (IC50) values of bpV(phen) for various Protein Tyrosine Phosphatases (PTPs). Data shows that bpV(phen) is a potent inhibitor of PTEN, and also inhibits PTP-β and PTP-1B at higher concentrations. medchemexpress.comsigmaaldrich.commedchemexpress.comcaymanchem.comselleckchem.com

By inhibiting PTPs, bpV(phen) effectively increases the level of tyrosine phosphorylation on various cellular proteins. unizg.hr This modulation of the cellular phosphoproteome has profound effects on numerous signaling pathways. For instance, bpV(phen) has been shown to activate the insulin (B600854) receptor tyrosine kinase, likely by inhibiting the PTPs associated with the insulin receptor. caymanchem.combertin-bioreagent.com This leads to the promotion of downstream signaling events, including the activation of the PI3-kinase pathway. caymanchem.combertin-bioreagent.comoup.com The ability of bpV(phen) to enhance tyrosine phosphorylation makes it a valuable tool for studying insulin signaling and other pathways regulated by tyrosine phosphorylation. unizg.hroup.com Furthermore, bpV(phen) treatment can lead to the phosphorylation of signaling molecules like MAPKs, including ERK, JNK, and p38, thereby influencing cell survival and apoptosis. unizg.hrsci-hub.se

While various vanadium compounds exhibit PTP inhibitory activity, bpV(phen) possesses distinct characteristics that set it apart in research applications. Unlike simpler vanadium salts such as sodium orthovanadate, which are general PTP inhibitors, bpV(phen) is a more complex molecule with a coordinated phenanthroline ligand. nih.govaacrjournals.org This structural complexity is believed to contribute to its increased potency and altered spectrum of activity against different PTPs. aacrjournals.org Some research suggests that the organic heteroligand can be modified to modulate the specificity and potency of bisperoxovanadium compounds. aacrjournals.org Furthermore, some peroxidovanadium complexes, like bpV(phen), can cause irreversible inhibition by oxidizing the critical cysteine residue in the PTP active site, a mechanism that differs from the reversible competitive inhibition of simpler vanadates. nih.gov This makes bpV(phen) a useful tool for creating more stable and long-lasting inhibition of specific PTPs in experimental settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14KN2O8V-3 B592814 bpV(phen) (potassium hydrate) CAS No. 171202-16-7

Properties

IUPAC Name

potassium;oxovanadium;1,10-phenanthroline;diperoxide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q;+1;2*-2;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKKVRTYBGPOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14KN2O8V-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Biochemical Mechanisms of Bpv Phen Action on Protein Tyrosine Phosphatases

Enzymatic Inhibition Kinetics and Potency Studies

The inhibitory effects of bpV(phen) on PTPs have been extensively characterized through kinetic studies, which reveal its potency and the nature of its interaction with these enzymes.

Determination of Inhibitory Concentration (IC50) and Inhibition Constant (Ki) Values for Specific PTPs

The potency of bpV(phen) as a PTP inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These values vary for different PTPs, indicating a degree of selectivity. For instance, bpV(phen) demonstrates potent inhibition of several PTPs, with IC50 values often in the nanomolar range. medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com

Published data indicates that bpV(phen) inhibits PTP-1B with an IC50 of 920 nM and PTP-β with an IC50 of 343 nM. medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com It is also a potent inhibitor of PTEN (phosphatase and tensin homolog), a dual-specificity phosphatase, with an IC50 value of 38 nM. medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com Furthermore, bpV(phen) has been shown to inhibit SH2 domain-containing inositol (B14025) 5'-phosphatase-2 at a concentration of 0.1 mM. caymanchem.com In human corneal epithelial cells, 6 µM of bpV(phen) resulted in 98% inhibition of PTP1B activity. nih.gov Studies have also demonstrated that bpV(phen) can inhibit SHP-1. researchgate.netaai.orgresearchgate.net

The following table summarizes the reported IC50 values of bpV(phen) for various PTPs:

PhosphataseIC50 Value (nM)
PTEN38 medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.comcaymanchem.com
PTP-β343 medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com
PTP-1B920 medchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com
SHP-1~100 researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

Characterization of Reversibility and Irreversibility of PTP Inhibition

The nature of PTP inhibition by bpV(phen) has been described as both reversible and irreversible, depending on the specific context and experimental conditions. Some studies propose that bisperoxovanadium compounds, including bpV(phen), can cause irreversible inhibition of PTPs by oxidizing the catalytic cysteine residue within the active site. nih.govmcgill.ca This oxidation can lead to the formation of a disulfide bond, rendering the enzyme inactive. mdpi.com

Conversely, other research suggests that the inhibition by bpV(phen) is reversible. mdpi.comnih.gov It has been shown that the oxidative disulfide bridge formed in PTEN upon inhibition by bpV(phen) can be reversed by reducing agents. mdpi.com Specifically, the inhibition of PTEN by bpV(phen) is primarily due to the formation of a disulfide bond between cysteines C124 and C71, which can be reversed by treatment with DTT or GSH. nih.gov The presence of reducing agents, such as DTT, can significantly increase the IC50 value of bpV(phen) for both PTEN and SHP1, suggesting a reversible oxidative mechanism. researchgate.netresearchgate.net

Structural Basis of bpV(phen)-PTP Interactions

The inhibitory activity of bpV(phen) is rooted in its specific structural interactions with PTP enzymes.

Analysis of Ligand Binding Sites on PTPs (e.g., active site, allosteric sites)

The primary binding site for bpV(phen) on PTPs is the active site. nih.gov The vanadate (B1173111) component of the molecule acts as a phosphate (B84403) mimic, allowing it to fit into the PTP active site. nih.gov While the active site is the main target, the possibility of allosteric inhibition, where the inhibitor binds to a site other than the active site to modulate enzyme activity, has also been considered for PTPs, though it is not the primary mechanism described for bpV(phen). researchgate.netnih.gov

Interactions with Conserved PTP Catalytic Cysteine Residues

A key feature of PTPs is a highly conserved catalytic cysteine residue within their active site, which is essential for their enzymatic activity. nih.gov The inhibitory mechanism of bpV(phen) involves the oxidation of this critical cysteine residue. nih.govmcgill.caucl.ac.uk This oxidation can lead to the formation of a disulfide bond, as observed in the inhibition of PTEN where a bond forms between the catalytic Cys124 and another cysteine residue, Cys71. mdpi.comnih.gov This modification renders the phosphatase catalytically inactive. nih.gov

Role of the Vanadate Moiety in Enzyme Complex Formation

The vanadate moiety is crucial for the inhibitory function of bpV(phen). It mimics the trigonal bipyramidal geometry of the phosphate group in the transition state of the dephosphorylation reaction. nih.gov This structural similarity allows the vanadate portion of bpV(phen) to bind to the PTP active site, where it is stabilized by a network of hydrogen bonds. nih.gov The peroxo ligands attached to the vanadium center are believed to be responsible for the oxidation of the catalytic cysteine, leading to the formation of the enzyme-inhibitor complex and subsequent inhibition. nih.govmcgill.ca The formation of Cdk2/SHP-1 complexes has been observed in human ovarian cancer cells following treatment with bpV(phen). nih.govresearchgate.net

Modulation of PTP Conformation and Activity by bpV(phen)

The inhibitory prowess of bpV(phen) stems from its ability to directly interact with and modify the catalytic machinery of PTPs, leading to significant alterations in their structure and function.

Impact on PTP Loop Dynamics and Catalytic Domain Integrity

The catalytic activity of PTPs is intrinsically linked to the conformational flexibility of several key loops within the active site, most notably the P-loop (phosphate-binding loop) and the WPD/IPD loop, which houses a critical aspartic acid residue. biorxiv.orgnih.gov The movement of these loops is essential for substrate binding, catalysis, and product release. biorxiv.orgnih.gov

The primary mechanism by which bpV(phen) disrupts this delicate dance is through the oxidative inhibition of the catalytic domain. mdpi.comucl.ac.uk Mass spectrometric analyses have revealed that treatment with bpV(phen) leads to the oxidation of the essential active site cysteine residue. mdpi.comucl.ac.uk This oxidation results in the formation of a reversible intramolecular disulfide bond between the catalytic cysteine (Cys124 in PTEN) and a nearby, non-catalytic cysteine residue (Cys71 in PTEN). ucl.ac.uknih.gov

Regulation of PTP Substrate Recognition and Dephosphorylation Efficiency

By inducing the formation of a disulfide bond within the active site, bpV(phen) profoundly impacts the ability of PTPs to recognize and dephosphorylate their substrates. The active site of a PTP is finely tuned to accommodate the phosphate group of a phosphotyrosine residue. mdpi.com The oxidative modification of the catalytic cysteine by bpV(phen) sterically and electronically alters this binding pocket, thereby hindering the proper docking of the substrate.

Consequently, the dephosphorylation efficiency is drastically reduced. Studies have shown that bpV(phen) can inhibit the dephosphorylation of various substrates, including the insulin (B600854) receptor kinase (IRK). oup.com In fact, bpV(phen) has been observed to inhibit the in situ dephosphorylation of autophosphorylated insulin receptors with a potency over 1000-fold greater than that of sodium orthovanadate. oup.com This potent inhibition of substrate dephosphorylation is a direct consequence of the compromised catalytic machinery. The inhibition of PTPs by bpV(phen) leads to the hyperphosphorylation of their downstream targets, a key aspect of its insulin-mimetic properties. oup.commedchemexpress.com

Selectivity Profiling of bpV(phen) Across PTP Subfamilies

While bpV(phen) is a broad-spectrum PTP inhibitor, it exhibits a degree of selectivity in its action, with varying potencies against different PTP subfamilies.

Differential Inhibition of Receptor vs. Non-Receptor PTPs

Research indicates that bpV(phen) demonstrates preferential inhibition of certain PTPs, particularly those associated with receptor tyrosine kinases. A notable example is its effect on the insulin receptor kinase (IRK)-associated PTPs. Studies have shown that bpV(phen) can completely inhibit the dephosphorylation of the endosomal IRK while only modestly inhibiting total endosomal PTP activity by approximately 30%. researchgate.netnih.gov This suggests a selective targeting of the PTPs that are in close proximity to and regulate the insulin receptor. oup.com

This selectivity is dose-dependent. At lower concentrations (e.g., 0.1 mM), the effects of bpV(phen) are largely dependent on the presence of the IRK, indicating a more specific inhibition of IRK-associated PTPs. oup.comresearchgate.net At higher concentrations (e.g., 1.0 mM), this specificity is lost, and a broader range of PTPs are inhibited. oup.comresearchgate.net

The non-receptor PTP, PTEN (Phosphatase and Tensin Homolog), is a particularly sensitive target of bpV(phen), with a reported IC50 value of 38 nM. nih.govmedchemexpress.com In contrast, the receptor-like PTP, PTP-β, and the non-receptor PTP, PTP-1B, are inhibited with IC50 values of 343 nM and 920 nM, respectively. nih.govmedchemexpress.com This highlights a significant selectivity of bpV(phen) for PTEN over these other PTPs.

Comparative Analysis with Other Protein Tyrosine Phosphatase Inhibitors

When compared to other PTP inhibitors, bpV(phen) stands out due to its potency and mechanism of action. As a vanadate-based compound, it belongs to a class of inhibitors known for their ability to mimic the transition state of the dephosphorylation reaction. mdpi.com However, unlike the simple inorganic salt sodium orthovanadate, the organic phenanthroline ligand in bpV(phen) contributes to its increased potency. oup.com As mentioned earlier, bpV(phen) is over 1000-fold more potent than sodium orthovanadate in inhibiting the dephosphorylation of the insulin receptor. oup.com

Other vanadium-based compounds, such as bis(maltolato)oxovanadium(IV) (BMOV), also act as PTP inhibitors. ucl.ac.uk However, mass spectrometry studies have shown that bpV(phen) causes oxidation of the active site cysteine, a mechanism not observed with BMOV. ucl.ac.uk

In the broader landscape of PTP inhibitors, which includes compounds like phenylarsine (B13959437) oxide and dephostatin, bpV(phen) is distinguished by its peroxovanadium core, which is central to its oxidative mechanism of inhibition. sigmaaldrich.com While many PTP inhibitors act as competitive inhibitors by binding to the active site, the covalent modification induced by bpV(phen) represents a distinct and highly effective mode of action.

Cellular and Subcellular Biological Effects of Bpv Phen in Research Models

Perturbation of Intracellular Phosphotyrosine Signaling Networks

As a powerful inhibitor of PTPs, bpV(phen) profoundly alters the landscape of intracellular phosphotyrosine signaling. nih.gov This interference with the dephosphorylation of tyrosine residues on proteins leads to a global increase in tyrosine phosphorylation, thereby activating a cascade of downstream signaling events. frontiersin.org

Upregulation of Specific Tyrosine Phosphorylation Events

The primary mechanism of bpV(phen) involves the inhibition of PTPs, which are enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins. nih.gov By inhibiting these phosphatases, bpV(phen) leads to the hyperphosphorylation of various protein substrates. A key target of bpV(phen) is the insulin (B600854) receptor kinase (IRK). nih.govoup.com Studies have shown that bpV(phen) prevents the dephosphorylation of the IRK, leading to its sustained activation and enhanced tyrosine phosphorylation of its β-subunit. oup.com This activation is dependent on the intrinsic kinase activity of the IRK itself. nih.gov

In research using HTC rat hepatoma cells overexpressing the normal insulin receptor (HTC-IR), treatment with 0.1 mM bpV(phen) resulted in a significant increase in the tyrosine phosphorylation of the IR β-subunit and an enhancement of IRK activity. nih.govoup.com This effect was not observed in cells with a kinase-deficient IRK, highlighting the specificity of bpV(phen)'s action. nih.gov Furthermore, in the fat body of the insect Rhodnius prolixus, injection of bpV(phen) caused a general increase in the phosphorylation of tyrosine residues. frontiersin.org

The inhibition of PTPs by bpV(phen) is not limited to the IRK-associated phosphatases. It has been shown to inhibit a range of PTPs, with a particular potency against PTEN. medchemexpress.comsigmaaldrich.com This broad-spectrum inhibitory action leads to the hyperphosphorylation of numerous cellular proteins, thereby initiating a wide array of signaling cascades. researchgate.net

Crosstalk with Other Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK pathways)

The bpV(phen)-induced alteration of phosphotyrosine signaling networks creates significant crosstalk with other major intracellular signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Pathway:

The inhibition of PTEN by bpV(phen) is a critical event that directly activates the PI3K/Akt/mTOR pathway. nih.govnih.gov PTEN normally functions to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates Akt. By inhibiting PTEN, bpV(phen) leads to the accumulation of PIP3 at the plasma membrane, resulting in the robust activation of Akt. nih.gov This activation of Akt, in turn, phosphorylates and activates downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Studies in various cell models have demonstrated this effect. For instance, in spinal neurons, bpV(phen) treatment led to increased phosphorylation of Akt and the mTOR downstream target, S6 ribosomal protein. nih.gov This activation of the PI3K/Akt/mTOR pathway has been linked to the neuroprotective effects of bpV(phen). nih.gov Similarly, in lung epithelial cells, bpV(phen)-mediated PTEN inhibition resulted in increased Akt phosphorylation. nih.gov The recruitment of class Ia PI3K to phosphotyrosine-containing protein complexes is also stimulated by bpV(phen) in a time- and concentration-dependent manner. researchgate.net

MAPK Pathways:

The influence of bpV(phen) on the Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38, is complex and often cell-type and concentration-dependent. nih.govunizg.hr

ERK Pathway: In some contexts, bpV(phen) can lead to the activation of the ERK pathway. nih.govunizg.hr For example, in BEAS2B lung epithelial cells, bpV(phen) treatment resulted in a dose-dependent increase in ERK phosphorylation. nih.gov This activation of ERK, alongside Akt, was shown to be crucial for the enhanced cell migration observed with PTEN inhibition. nih.gov However, in other cell types, such as RINm5F cells, bpV(phen) did not affect ERK phosphorylation. nih.govsci-hub.se Interestingly, in HTC-M1030 cells with a kinase-deficient insulin receptor, bpV(phen) could still activate ERK1, suggesting an IRK-independent mechanism of ERK activation. nih.govoup.com

JNK and p38 Pathways: In contrast to the often pro-survival signals of the ERK pathway, bpV(phen) has been shown to induce strong and sustained activation of the stress-activated protein kinases (SAPKs), JNK and p38, particularly at higher concentrations. nih.govunizg.hrsci-hub.se In RINm5F cells and PC12 cells, treatment with higher concentrations of bpV(phen) led to the robust activation of JNK and p38, which preceded the induction of apoptosis. nih.govunizg.hrsci-hub.se This sustained activation of JNK and p38 is a common trigger for apoptotic cell death. sci-hub.se

The table below summarizes the effects of bpV(phen) on these key signaling pathways in different research models.

Cell Line/ModelPathway AffectedKey Findings
HTC-IR CellsIRK, PI3K/AktIncreased IRK tyrosine phosphorylation and activity, leading to downstream signaling. nih.gov
Rhodnius prolixusIR-like receptor, AktGeneral increase in tyrosine phosphorylation and phosphorylation of Akt. frontiersin.org
Spinal NeuronsPTEN/PI3K/Akt/mTORInhibition of PTEN leads to activation of PI3K/Akt/mTOR signaling, promoting neuroprotection. nih.gov
BEAS2B Lung Epithelial CellsPTEN/Akt, ERKPTEN inhibition activates both Akt and ERK pathways, enhancing cell migration. nih.gov
RINm5F CellsJNK, p38 MAPKStrong and sustained activation of JNK and p38, leading to apoptosis. No effect on ERK. nih.govsci-hub.se
PC12 CellsERK, JNK, p38 MAPKBimodal effect: low concentrations activate ERK (survival), high concentrations activate JNK/p38 (apoptosis). unizg.hr

Impact on Fundamental Cellular Processes in In Vitro Systems

The profound effects of bpV(phen) on intracellular signaling translate into significant impacts on fundamental cellular processes, including cell proliferation, differentiation, and programmed cell death.

Modulation of Cell Proliferation and Growth

The effect of bpV(phen) on cell proliferation is often described as bimodal, with the outcome being highly dependent on the concentration used and the cell type. sci-hub.se

At lower concentrations, bpV(phen) can exhibit proliferative or survival-enhancing effects, often linked to the activation of the ERK pathway. unizg.hr However, at higher concentrations, bpV(phen) typically inhibits cell proliferation and growth. nih.govresearchgate.net For example, in neuroblastoma NB41 and glioma C6 cells, bpV(phen) caused a marked decrease in proliferation rates and led to an accumulation of cells at the G2/M transition of the cell cycle. nih.gov This cell cycle arrest was associated with the hyperphosphorylation and reduced activity of the cell cycle regulatory protein p34cdc2. nih.gov

In immortalized mouse hippocampal neuronal precursor cells (HT22), a higher concentration of bpV(phen) (3 µM) was found to decrease cell viability and inhibit proliferation. researchgate.net This was accompanied by a blockage of the cell cycle and an increased expression of the cell cycle inhibitor p21. researchgate.net Similarly, in lung epithelial cells, bpV(phen) at concentrations of 1 and 2 µM significantly reduced cell proliferation. nih.gov

The following table summarizes the concentration-dependent effects of bpV(phen) on cell proliferation in different cell lines.

Cell LineConcentrationEffect on Proliferation
PC12 CellsLow (e.g., 1-3 µM)Survival-enhancing. unizg.hr
PC12 CellsHigh (e.g., 10-100 µM)Inhibition of proliferation, induction of cell death. unizg.hr
NB41 and C6 CellsNot specified, but dose-dependentMarked decrease in proliferation, G2/M arrest. nih.gov
HT22 Cells3 µMDecreased viability and inhibited proliferation. researchgate.net
Lung Epithelial Cells1-2 µMSignificant reduction in proliferation. nih.gov

Regulation of Cellular Differentiation

The role of bpV(phen) in cellular differentiation is complex and appears to be linked to its ability to modulate tyrosine phosphorylation of key regulatory proteins.

In the context of myoblast differentiation, bpV(phen) has been shown to have an inhibitory effect. The differentiation of human myoblasts into myotubes is initiated by the upregulation of the Kir2.1 potassium channel, which is triggered by its dephosphorylation at tyrosine 242. biologists.com By inhibiting tyrosine phosphatases, bpV(phen) prevents this dephosphorylation event, thereby keeping the Kir2.1 channels in an inactive, phosphorylated state. biologists.com This leads to a slowdown of Kir2.1 activation and ultimately blocks the fusion of myoblasts into myotubes. biologists.com

Conversely, in the context of T-cell differentiation, PTEN inhibition by bpV(phen) has been shown to influence the differentiation of T helper cells. Specifically, bpV(phen) was found to reduce the expression of genes related to Th17 cell differentiation and induce the expression of FOXP3, a key transcription factor for regulatory T cells. rupress.org This suggests that by modulating the PI3K/Akt pathway, bpV(phen) can shift the balance of T-cell differentiation.

Furthermore, in lung fibroblasts, bpV(phen) was used to investigate the role of PTEN in lipopolysaccharide (LPS)-induced differentiation. nih.gov Overexpression of PTEN was shown to suppress the differentiation of these fibroblasts into myofibroblasts, an effect that could be reversed by the PTEN inhibitor bpV(phen). nih.gov

Induction or Suppression of Apoptosis and Pyroptosis

A significant body of research has focused on the ability of bpV(phen) to induce programmed cell death, primarily apoptosis, and more recently, pyroptosis.

Apoptosis:

The induction of apoptosis by bpV(phen) is a well-documented phenomenon, particularly at higher concentrations. nih.govmedchemexpress.comnih.gov This process is often mediated by the sustained activation of the JNK and p38 MAPK pathways. nih.govsci-hub.se In RINm5F cells, treatment with bpV(phen) provoked cell death predominantly through apoptosis, characterized by chromatin condensation. sci-hub.se This was accompanied by strong and sustained JNK and p38 activation. nih.govsci-hub.se Interestingly, in this model, caspase-3 was not activated, suggesting a caspase-3-independent apoptotic pathway. nih.govsci-hub.se

In contrast, in PC12 cells, higher concentrations of bpV(phen) induced apoptotic cell death that was preceded by the activation of caspase-3, in addition to JNK and p38 activation. unizg.hr In MEF cells, bpV(phen) treatment led to a dose-dependent increase in the levels of the 89-kD PARP fragment, a hallmark of apoptosis. nih.gov The apoptotic effect of bpV(phen) has also been observed in human ovarian cancer cells and is being explored for its antineoplastic potential. aacrjournals.org

Pyroptosis:

More recent studies have revealed that bpV(phen) can also induce pyroptosis, a form of programmed cell death distinct from apoptosis that is characterized by the activation of caspase-1 and the release of cellular contents. nih.govnih.gov In MEF cells, treatment with bpV(phen) resulted in a dose-dependent increase in the levels of active caspase-1 and a corresponding increase in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell lysis. nih.gov This indicates that bpV(phen) can trigger both apoptotic and pyroptotic cell death pathways. nih.gov

The table below provides a summary of the effects of bpV(phen) on apoptosis and pyroptosis in different cell models.

Cell Line/ModelCell Death Pathway(s)Key Molecular Events
RINm5F CellsApoptosisSustained JNK and p38 activation; caspase-3 independent. nih.govsci-hub.se
PC12 CellsApoptosisJNK and p38 activation; caspase-3 activation. unizg.hr
MEF CellsApoptosis and PyroptosisIncreased PARP cleavage (apoptosis); increased active caspase-1 and LDH release (pyroptosis). nih.gov
Human Ovarian Cancer CellsApoptosisInduction of apoptosis. aacrjournals.org

Influence on Cell Migration and Invasion

The peroxovanadium compound bpV(phen) has been identified as a significant modulator of cell migration, primarily through its inhibitory action on the phosphatase and tensin homolog (PTEN). In vitro studies on human epithelial cells have shown that the enhanced cell migration prompted by PTEN inhibition with bpV(phen) is a major contributor to wound repair. mdpi.com Research using lung epithelial cells demonstrated that treatment with 1 μM bpV(phen) resulted in a significant increase in cell migration. nih.gov This enhanced wound closure was attributed to increased cell motility rather than proliferation, as bpV(phen) at concentrations of 1 and 2 μM was found to reduce cell proliferation. nih.gov

The mechanisms underlying this increased migration involve the activation of downstream signaling pathways. The effects of PTEN inhibition by bpV(phen) on lung epithelial cell migration are mediated by both Akt and ERK signaling. nih.gov In a different context, bpV(phen) was used to study the signaling of extracellular anterior gradient protein 3 (eAGR3) in breast cancer cells. spandidos-publications.com While not the primary agent, its use as a phosphotyrosine phosphatase inhibitor helped reveal that eAGR3 induces the tyrosine phosphorylation of several proteins, including those in the Src family kinases, which are crucial for cell migration. spandidos-publications.com

However, the effect of bpV(phen) on migration can be context-dependent. In C643 anaplastic thyroid cancer cells, bpV(phen) on its own did not affect basal migration but did attenuate the migration-inhibitory effects of Sphingosine 1-phosphate (S1P), showcasing its role as a modulator of specific signaling pathways. bioscientifica.com

Table 1: Effects of bpV(phen) on Cell Migration in Various Research Models

Cell Type Concentration Observed Effect Associated Pathway Citation
Human Lung Epithelial Cells (BEAS2B) 1 μM Significant increase in cell migration. Akt and ERK signaling nih.gov
Human Epithelial Cells Not specified Enhanced cell migration, contributing to wound repair. PTEN inhibition mdpi.com
Aortic Endothelial Cells Not specified Significant increase in cell migration from aortic rings. Not specified researchgate.net
Anaplastic Thyroid Cancer Cells (C643) 3 μM Attenuated the inhibitory effect of S1P on migration; no effect on basal migration. PTEN inhibition bioscientifica.com

Effects on Gene Expression and Protein Synthesis

bpV(phen) exerts notable effects on the expression of various genes and the post-translational modification of proteins. In primary rat hepatocyte cultures, bpV(phen) was found to completely block the dexamethasone (B1670325) and glucagon-stimulated increase in mRNA levels for insulin-like growth factor binding protein-1 (IGFBP-1) and IGFBP-4. sigmaaldrich.com This inhibitory action on IGFBP-1 gene expression occurs through a signaling pathway that is independent of phosphatidylinositol 3'-kinase and p70s6k, distinguishing its mechanism from that of insulin. sigmaaldrich.com The high activity of mitogen-activated protein (MAP) kinase observed in response to bpV(phen) is thought to play a role in this gene repression. sigmaaldrich.com

The compound also influences the expression of enzymes involved in signaling and cell cycle regulation. In RINm5F cells, treatment with bpV(phen) suppressed the expression of MAPK phosphatase MKP-1. nih.gov In immortalized mouse hippocampal neuronal precursor cells (HT22), a 3 μM concentration of bpV(phen) led to an increase in both mRNA and protein expression of DNA methyltransferase 3B (DNMT3B) and the cell cycle regulatory factor p21. researchgate.net

Regarding its target, PTEN, studies have shown varied effects on its expression. In lipopolysaccharide (LPS)-treated primary mouse lung fibroblasts, bpV(phen) inhibited the dephosphorylation activity of PTEN without affecting its mRNA or protein expression levels. d-nb.info Conversely, some in vivo studies have reported that bpV(phen) can decrease PTEN expression and promote the phosphorylation of both PTEN and AKT. nih.gov

Table 2: Documented Effects of bpV(phen) on Gene and Protein Expression

Target Gene/Protein Cell/System Effect of bpV(phen) Citation
IGFBP-1 & IGFBP-4 Primary Rat Hepatocytes Abrogated induced mRNA expression. sigmaaldrich.com
MAPK Phosphatase (MKP-1) RINm5F Cells Suppressed expression. nih.gov
DNMT3B Mouse Hippocampal Neurons (HT22) Increased mRNA and protein expression. researchgate.net
p21 Mouse Hippocampal Neurons (HT22) Increased expression. researchgate.net
PTEN Mouse Lung Fibroblasts (in vitro) No effect on mRNA or protein expression. d-nb.info
PTEN In vivo studies Decreased expression and increased phosphorylation. nih.gov

Modulation of Autophagy and Lysosomal Fusion

Contrary to what might be predicted from its function as a PTEN inhibitor, which would typically activate autophagy, bpV(phen) has been shown to disrupt the autophagic process at a critical late stage. nih.govresearchgate.net Research demonstrates that bpV(phen) impairs the fusion of autophagosomes with lysosomes. nih.govresearchgate.net This disruption leads to a blockage in the degradation of autophagosomal cargo and results in the accumulation of autophagosomes within the cell. nih.govresearchgate.net

The underlying mechanism involves the destabilization of microtubules, which are essential for the transport of autophagosomes to lysosomes. nih.govresearchgate.net bpV(phen) achieves this by disrupting the interaction between the sequestosome 1 (p62) protein and histone deacetylase 6 (HDAC6). nih.govresearchgate.net This disruption enhances the deacetylase activity of HDAC6 on α-tubulin, leading to the impairment of stable acetylated microtubules required for the fusion process. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This novel function reveals a complexity in the cellular effects of bpV(phen) beyond simple PTEN inhibition, linking it directly to the regulation of microtubule dynamics and autophagic flux. nih.govresearchgate.net The resulting autophagy defects can lead to cellular stress and trigger various forms of cell death. nih.govresearchgate.net

Table 3: Mechanistic Effects of bpV(phen) on Autophagy and Lysosomal Fusion

Cellular Component Effect of bpV(phen) Consequence Citation
p62-HDAC6 Interaction Disrupts the protein complex. Activates HDAC6 deacetylase activity. nih.govresearchgate.net
α-tubulin Increases deacetylation via HDAC6. Impairs stable acetylated microtubules. nih.govresearchgate.net
Autophagosome-Lysosome Fusion Blocks fusion. Leads to accumulation of autophagosomes. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

Effects on Neurotransmitter Exocytosis

In the context of neurobiology, bpV(phen) has been shown to modulate the release of neurotransmitters. Studies conducted in PC12 cells, a common model for neuronal function, found that bpV(phen) significantly enhances dopamine (B1211576) exocytosis. mcgill.ca This effect is not spontaneous; bpV(phen) does not elicit dopamine secretion on its own but potentiates the release induced by a Ca2+-ionophore. mcgill.ca The potentiation is both dose- and time-dependent, reaching its maximum effect after approximately 20 minutes of incubation with 30 μM bpV(phen). mcgill.ca

The stimulatory effect of bpV(phen) on dopamine release is long-lasting and appears to be largely irreversible, which contrasts with the transient and inhibitory effects of other phosphatase inhibitors like orthovanadate. mcgill.ca The mechanism is dependent on the presence of extracellular calcium, as the effect is abolished by the calcium-chelating agent EGTA. mcgill.ca Furthermore, the action of bpV(phen) is linked to the phosphorylation of key proteins involved in the exocytotic machinery. mcgill.ca The compound was observed to increase the tyrosine phosphorylation of both extracellular-regulated protein kinases (ERK) and synaptophysin, with the time course of synaptophysin phosphorylation paralleling the potentiation of dopamine release. mcgill.ca This suggests that bpV(phen) enhances dopamine exocytosis, at least in part, through an ERK-mediated signaling pathway and by affecting synaptophysin-associated phosphatases. mcgill.ca

Subcellular Localization and Organelle-Specific Effects

Influence on Endoplasmic Reticulum Assembly and Function

The structural integrity and function of the endoplasmic reticulum (ER) are subject to regulation by bpV(phen). Research using a cell-free reconstitution system demonstrated that bpV(phen) directly inhibits the assembly of the transitional endoplasmic reticulum (tER), a specialized subdomain of the ER involved in protein export. nih.gov This inhibition was coincident with an increase in the tyrosine phosphorylation of the ATPase p97 (also known as VCP) and its subsequent release from membranes. nih.gov Morphometric analysis confirmed that treatment with 100 μM bpV(phen) led to a significant decrease in the total number of reconstituted tER networks and a six-fold reduction in the smooth tubular membranes associated with them. nih.gov These findings suggest that the tyrosine phosphorylation state of p97, modulated by phosphatases that bpV(phen) inhibits, is a critical regulatory step in the assembly of the early secretory pathway. nih.govaacrjournals.org

Beyond structural assembly, bpV(phen) also influences ER stress signaling pathways. It has been used as a tool to investigate the role of tyrosine phosphorylation in the unfolded protein response (UPR). biorxiv.org For example, its use as a tyrosine phosphatase inhibitor helped demonstrate that the tRNA ligase RtcB is tyrosine phosphorylated, which in turn modulates the activity of the ER stress sensor IRE1. biorxiv.org In another study on endothelial cells, bpV(phen) was shown to prevent the loss of phosphorylated Focal Adhesion Kinase (pFAK) during ER stress, suggesting it can counteract specific downstream consequences of ER stress. nih.gov

Table 4: Effect of bpV(phen) on In Vitro Transitional ER Assembly

Condition Measurement Result Citation
Control Total tER Networks Baseline nih.gov
100 μM bpV(phen) Total tER Networks Significantly decreased nih.gov
Control Smooth Tubular Membranes in tER Baseline nih.gov
100 μM bpV(phen) Smooth Tubular Membranes in tER Reduced 6-fold nih.gov
p97 Protein Tyrosine Phosphorylation Enhanced nih.gov

Mitochondrial Function and Energetics

The influence of bpV(phen) extends to mitochondria, where it has been shown to affect critical processes such as mitophagy and apoptosis. In a study using H9c2 cardiac myoblasts subjected to hypoxia/reoxygenation injury, treatment with bpV(phen) inhibited PINK1/Parkin-mediated mitophagy, a key quality control pathway that removes damaged mitochondria. medchemexpress.com

In the same model, bpV(phen) treatment was associated with an increase in apoptosis. medchemexpress.com A key indicator of the mitochondrial involvement in this process was the significant promotion of cytoplasmic cytochrome c accumulation. medchemexpress.com The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical step in the activation of the intrinsic apoptotic pathway.

These findings indicate that bpV(phen) can interfere with mitochondrial quality control mechanisms and can promote mitochondrial-dependent cell death pathways under conditions of cellular stress.

Nucleocytoplasmic Transport Regulation

The compound bpV(phen) has been shown in various research models to modulate the intricate process of nucleocytoplasmic transport, the bidirectional movement of molecules between the nucleus and the cytoplasm. This regulation is not exerted through direct interaction with the core transport machinery, such as importins or exportins. Instead, bpV(phen)'s primary mechanism of action lies in its potent inhibition of protein tyrosine phosphatases (PTPs) and Phosphatase and Tensin Homolog (PTEN). researchgate.netscribd.com This inhibitory action alters the phosphorylation state of key signaling proteins, which in turn dictates their subcellular localization and, consequently, their ability to be transported across the nuclear envelope.

The transport of many proteins is regulated by post-translational modifications, particularly phosphorylation, which can mask or expose nuclear localization signals (NLS) or nuclear export signals (NES). By inhibiting the phosphatases that dephosphorylate these signals, bpV(phen) can effectively trap proteins within the nucleus, preventing their export back to the cytoplasm.

Regulation of p42/p44 MAPK Nucleocytoplasmic Shuttling

One of the well-documented effects of bpV(phen) on nucleocytoplasmic transport is its influence on the p42/p44 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p42/p44 MAPKs are proteins that shuttle between the cytoplasm and the nucleus to regulate gene expression in response to extracellular stimuli. biologists.com Their nuclear export is a tightly regulated process that requires their dephosphorylation within the nucleus.

Research has demonstrated that treatment with bpV(phen) leads to a significant accumulation of the phosphorylated, active form of p42/p44 MAPKs within the nucleus. biologists.com This occurs because bpV(phen) inhibits the nuclear tyrosine or dual-specificity phosphatases responsible for inactivating these MAPKs. biologists.com By preventing their dephosphorylation, bpV(phen) effectively blocks their subsequent export from the nucleus, leading to a prolonged nuclear presence and sustained signaling activity. biologists.com This was further evidenced by studies using Leptomycin B, an inhibitor of active nuclear export, which showed a similar, albeit weaker, nuclear accumulation of p42/p44 MAPKs, suggesting an ongoing and efficient shuttling process that is disrupted by bpV(phen). biologists.com

Modulation of Cdc25A Nuclear Localization

The cell division cycle 25A (Cdc25A) phosphatase, a critical regulator of cell cycle progression, also undergoes nucleocytoplasmic shuttling. Its localization is crucial for its function in activating cyclin-dependent kinases (CDKs) at different cellular compartments. Research into the effects of bisperoxovanadium compounds, including bpV(phen), has provided evidence of their ability to inhibit Cdc25A. dtic.mil

Studies have characterized the nuclear localization sequence (NLS) and nuclear export sequence (NES) of Cdc25A, revealing a dynamic shuttling process. nih.gov While direct studies on bpV(phen)'s effect on the transport machinery for Cdc25A are limited, its known inhibitory effect on phosphatases suggests an indirect regulatory role. By altering the phosphorylation status of Cdc25A or its regulatory partners, bpV(phen) can influence its subcellular distribution, contributing to cell cycle arrest. dtic.mil The nuclear export of Cdc25A has been shown to be partially independent of the common CRM1-mediated pathway, suggesting a complex regulatory network that could be influenced by the broad phosphatase inhibition induced by bpV(phen). nih.gov

Influence on FOXO1 Nuclear Export

The Forkhead box protein O1 (FOXO1) is a transcription factor that plays a pivotal role in metabolism, cell proliferation, and stress resistance. Its activity is tightly controlled by its subcellular localization, which is in turn regulated by phosphorylation. In response to insulin or growth factors, FOXO1 is phosphorylated, leading to its export from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity. nih.govdovepress.commdpi.com

As a potent PTEN inhibitor, bpV(phen) indirectly influences the PI3K/Akt signaling pathway, which is a primary regulator of FOXO1 phosphorylation. researchgate.net Inhibition of PTEN by bpV(phen) leads to increased Akt activity, which would be expected to promote the phosphorylation of FOXO1 at key residues (Thr24, Ser256, and Ser319), facilitating its nuclear exclusion. dovepress.com This phosphorylation-dependent nuclear export is a critical mechanism for controlling gene expression downstream of insulin signaling. nih.govreactome.org Therefore, by modulating the upstream kinases and phosphatases that control FOXO1 phosphorylation, bpV(phen) can significantly impact its nucleocytoplasmic transport and, consequently, its function as a transcription factor.

Interactive Data Table: Effects of bpV(phen) on Nucleocytoplasmic Transport of Key Proteins

Protein TargetResearch ModelObserved Effect of bpV(phen)Implied Mechanism of ActionCitation
p42/p44 MAPKSerum-stimulated cellsNuclear accumulation of phosphorylated p42/p44 MAPKsInhibition of nuclear tyrosine or dual-specificity phosphatases, preventing dephosphorylation required for export. biologists.com
Cdc25AHeLa cells, untransformed fibroblastsImplied modulation of localizationIndirectly through inhibition of phosphatases that regulate Cdc25A's phosphorylation status and subcellular distribution. dtic.milnih.gov
FOXO1Various cell linesIndirectly promotes nuclear exclusionInhibition of PTEN leads to activation of the PI3K/Akt pathway, promoting FOXO1 phosphorylation and subsequent export. researchgate.netnih.govdovepress.comreactome.org

Applications of Bpv Phen in Pre Clinical Research Models

Utilization in In Vitro Experimental Systems

In vitro models have provided a foundational understanding of the molecular effects of bpV(phen). These systems allow for controlled investigation into the compound's influence on cellular behavior and specific biochemical pathways.

Cultured Cell Lines

bpV(phen) has been evaluated across a diverse range of cultured cell lines, revealing its effects on cell proliferation, survival, and function. In studies on human ovarian cancer cells, bpV(phen) has been shown to induce apoptosis and exhibit anti-angiogenic and anti-tumor activity. medchemexpress.com It demonstrated cytotoxicity against a panel of twenty-eight cell lines representing breast, colon, central nervous system, leukemia, renal, and lung cancers. aacrjournals.org

The compound's impact on neuronal cells has been observed in rat pheochromocytoma (PC12) cells, where treatment with bpV(phen) promoted the surface delivery of newly synthesized delta-opioid receptors, suggesting a potential role in modulating pain signaling pathways. mdpi.com In rat insulinoma RINm5F cells, bpV(phen) was found to provoke cell death primarily through apoptosis, an effect linked to the sustained activation of JNK and p38 MAPK signaling pathways. sci-hub.senih.gov

Research using lung epithelial cells has shown that bpV(phen) can accelerate wound closure. nih.gov This enhanced repair process was attributed to increased cell migration, as the compound was found to reduce cell proliferation at similar concentrations. nih.gov Furthermore, bpV(phen) has demonstrated efficacy against protozoan parasites, inhibiting the proliferation of Leishmania in in vitro settings. medchemexpress.comselleckchem.com

Table 1: Summary of bpV(phen) Effects in Cultured Cell Lines

Cell Line TypeSpecific Cell LineObserved Effect of bpV(phen)Mechanistic Insight
Human CancerOvarian Cancer Cells, Panel of 28 Cancer Cell Lines (Breast, Colon, CNS, etc.)Induces apoptosis; anti-angiogenic and anti-tumor activity. medchemexpress.comaacrjournals.orgInhibition of protein tyrosine phosphatases. medchemexpress.com
NeuronalPC12 (Rat Pheochromocytoma)Promoted surface delivery of delta-opioid receptors. mdpi.comPotential PTEN inhibition. mdpi.com
EpithelialLung Epithelial CellsAccelerated wound closure. nih.govEnhanced cell migration, not proliferation. nih.gov
PancreaticRINm5F (Rat Insulinoma)Induces apoptosis. sci-hub.senih.govSustained activation of JNK and p38 MAPK. sci-hub.senih.gov
Protozoan ParasiteLeishmaniaInhibits proliferation. medchemexpress.comselleckchem.comInhibition of parasite PTPs. medchemexpress.com
CardiomyoblastH9c2 cellsIncreased apoptosis in hypoxia/reoxygenation-injured cells. medchemexpress.comInhibition of PINK1/Parkin-mediated mitophagy. medchemexpress.com

Organotypic Slices and 3D Cell Culture Models

Organotypic slice cultures, which preserve the complex three-dimensional architecture of tissues, serve as an invaluable ex vivo tool bridging the gap between single-cell cultures and in vivo studies. nih.govmdpi.com This model maintains many of the cellular compositions, connections, and structures found in the original organ, making it suitable for long-term experiments in fields like neurodegenerative disease and tumor biology. nih.govresearchgate.net While the application of bpV(phen) in these specific models is not broadly documented, one study reported that the combination of bpV(phen) with insulin-like growth factor-1 (IGF-1) promotes myelination in both rat and human oligodendrocyte progenitor cultures. mdpi.com This finding highlights the potential of using complex 3D culture systems to investigate the therapeutic applications of bpV(phen), particularly in the context of tissue repair and regeneration. mdpi.com

Biochemical Assays for PTP Activity Measurement

Biochemical assays are fundamental for quantifying the inhibitory potency of bpV(phen) against its target enzymes, the protein tyrosine phosphatases (PTPs). It is characterized as a potent inhibitor of PTEN, PTP-β, and PTP-1B, with IC50 values of 38 nM, 343 nM, and 920 nM, respectively. medchemexpress.comselleckchem.com

The total phosphatase activity in tissue lysates, such as from the lung and spleen, can be measured by monitoring the cleavage of a substrate like p-nitrophenyl phosphate (B84403) (pNPP). aai.org More specific assays involve immunoprecipitation of a particular phosphatase, such as PTP-1B from hepatic endosomes, followed by measurement of its activity. oup.com Such experiments have demonstrated that bpV(phen) can potently inhibit PTPs both in general cellular extracts and when specifically targeting isolated enzymes. aai.orgoup.com For instance, in vivo administration of bpV(phen) in rats led to a significant inhibition of PTP-1B activity in immunoprecipitates from liver endosomes. oup.com These assays confirm that bpV(phen) directly targets and inhibits PTPs, which is the foundational mechanism for its diverse biological effects. nih.govsigmaaldrich.com

Investigational Studies in In Vivo Animal Models

The effects of bpV(phen) have been extensively investigated in various animal models, providing crucial insights into its physiological and pathophysiological roles in a whole-organism context.

Rodent Models of Physiological and Pathophysiological States

In a murine model of allergic asthma, the administration of bpV(phen) during either allergen sensitization or challenge resulted in a significant reduction in key features of the disease, including serum IgE levels, lung tissue inflammation, eosinophilia, and airway hyperresponsiveness. aai.org This suggests that intact PTP activity is required for the full induction of asthma. aai.org

In the context of neurological injury, delayed treatment with bpV(phen) in a mouse model of experimental stroke was shown to significantly improve long-term functional recovery without reducing the initial infarct volume. nih.gov This improvement was associated with enhanced axonal growth. nih.gov Similarly, in models of central nervous system demyelination, bpV(phen) has been suggested as a potential pro-myelinating agent. mdpi.com

Studies on parasitic diseases have also yielded significant findings. In murine models of leishmaniasis, treatment with bpV(phen) effectively controlled the progression of the disease. nih.govresearchgate.net In a model of experimental cerebral malaria, bpV(phen) treatment prevented the development of cerebral pathology and rescued infected animals from mortality. researchgate.net Furthermore, its insulin-mimetic properties have been demonstrated in metabolic studies, where it was shown to lower plasma glucose concentrations in rats. researchgate.net

Table 2: Investigational Studies of bpV(phen) in Rodent Models

Pathophysiological StateRodent ModelKey Finding with bpV(phen) Treatment
Allergic AsthmaMurine modelReduced serum IgE, lung inflammation, and airway hyperresponsiveness. aai.org
StrokeMouse model (MCAO)Improved long-term functional recovery and enhanced axonal density. nih.gov
LeishmaniasisBALB/c and C57BL/6 miceControlled progression of infection and reduced parasitic load. nih.govresearchgate.net
Cerebral MalariaMouse model (P. berghei ANKA)Precluded development of cerebral pathology and rescued from mortality. researchgate.net
Metabolic StudiesNormal ratsProduced a decrease in plasma glucose concentrations. researchgate.net

Assessment of Mechanistic Pathways in Specific Organ Systems

Investigations into the effects of bpV(phen) on specific organ systems have revealed its ability to modulate key signaling pathways. In a murine asthma model, bpV(phen) injections substantially diminished total phosphatase activity in the lung by 50% and in the spleen by 40%. aai.org This inhibition was accompanied by a modulation of cytokine expression in the spleen, favoring Th1 cytokines while inhibiting Th2 cytokines. aai.org The compound was also observed to reduce phosphatase activity in the kidney and liver. aai.org

A study in Wistar rats found that bpV(phen) administration enhanced the levels of phosphorylated S6 ribosomal protein (pS6), a downstream effector of the mTOR pathway, in kidney and liver tissues. nih.gov However, this effect was not observed in several tissues of the central nervous system (CNS). nih.gov In a mouse model of stroke, bpV(phen) treatment increased the post-ischemic activation of the signaling proteins Akt and mTOR in the brain, which are known to contribute to post-injury axonal regrowth. nih.gov

In the context of parasitic infection, bpV(phen) was found to rapidly and transiently induce the expression of inducible nitric oxide synthase (iNOS) in the livers of mice, enhancing the microbicidal action against Leishmania. nih.gov These studies collectively demonstrate that bpV(phen) exerts its effects by inhibiting PTPs in various organs, thereby modulating critical signaling cascades involved in immunity, cell growth, and metabolism.

Analysis of Downstream Biological Outcomes in Pre-clinical Settings (e.g., neuroprotection, anti-tumor activity)

The biological effects of bpV(phen) following its primary action as a protein tyrosine phosphatase (PTP) inhibitor have been extensively studied in various pre-clinical models. These investigations have primarily focused on its potential therapeutic outcomes, notably in neuroprotection and cancer treatment.

Neuroprotection

In pre-clinical models of central nervous system (CNS) injury and disease, bpV(phen) has demonstrated significant neuroprotective effects. In a rat model of thoracic spinal cord contusion, intrathecal infusion of bpV(phen) rescued dorsal column sensory axons and spared white matter at the injury's epicenter. nih.gov The treatment improved sensorimotor function and provided sustained axonal protection. nih.gov A key mechanism identified for this neuroprotection was the rescue of blood vessels, as bpV(phen) was shown to reduce apoptosis in cultured endothelial cells. nih.gov The neuroprotective effects were observed even when treatment was initiated hours after the initial injury. nih.gov

Further studies in spinal cord injury models have corroborated these findings, showing that systemic administration of related bisperoxovanadium (bpV) compounds can reduce lesion and cavity volume, spare tissue, and decrease motor neuron death. nih.govnih.gov These effects are linked to the activation of pro-survival signaling pathways. nih.gov In a rat model of Parkinson's disease involving 6-hydroxydopamine-induced injury, bpV(phen) treatment resulted in a significant increase in the survival of dopaminergic neurons. rsc.org The compound's utility has also been explored in other neurological contexts. For instance, in a mouse model of neonatal propofol (B549288) exposure which can lead to cognitive deficits, bpV(phen) administration reversed a decrease in hippocampal long-term potentiation and memory. mdpi.com Additionally, the combination of bpV(phen) with insulin-like growth factor-1 (IGF-1) has been shown to promote myelination in rat and human oligodendrocyte progenitor cell cultures, suggesting potential applications in demyelinating diseases like multiple sclerosis. mdpi.com

Table 1: Summary of Neuroprotective Outcomes of bpV(phen) in Pre-clinical Models

Model SystemKey Biological OutcomeResearch FindingsCitations
Rat Spinal Cord Contusion Injury Axon & White Matter SparingRescued dorsal column sensory axons and spared white matter at injury epicenter. nih.gov Increased spared tissue and reduced lesion/cavity volume. nih.govnih.gov nih.govnih.gov
Functional RecoveryGreatly improved and normalized sensorimotor function in grid-walking tests. nih.gov nih.gov
Vascular ProtectionAppeared to be mediated by the rescue of blood vessels; reduced apoptosis of cultured endothelial cells. nih.gov nih.gov
Rat Parkinson's Disease Model (6-OHDA) Neuronal SurvivalIncreased survival of dopaminergic neurons in the substantia nigra. rsc.org rsc.org
Mouse Neonatal Anesthesia Exposure Cognitive FunctionReverted the decrease in hippocampal long-term potentiation and long-term memory. mdpi.com mdpi.com
Rat & Human Oligodendrocyte Cultures MyelinationPromoted myelination in oligodendrocyte progenitor cells when combined with IGF-1. mdpi.com mdpi.com

Anti-Tumor Activity

The role of bpV(phen) and its analogues as anti-neoplastic agents has been evaluated in a range of cancer models. These compounds have demonstrated significant anti-tumor activity both in vitro and in vivo. aacrjournals.orgresearchgate.net An analogue, bpV[Me2Phen], showed submicromolar IC50 values against a panel of cancer cell lines and inhibited tumor growth by 80% in a murine mammary carcinoma model. aacrjournals.org The mechanism of action is linked to the inhibition of key phosphatases involved in cell cycle progression, such as Cdc25A. aacrjournals.org Inhibition of Cdc25A by bpV compounds leads to the inactivation of CDK2 and hypophosphorylation of the Retinoblastoma protein (Rb), resulting in a G1-S cell cycle arrest and apoptosis that is independent of p53. aacrjournals.org

In a three-dimensional culture system of human ovarian cancer cells (OVCAR-3), bpV(phen) led to a dose-dependent decrease in tumor formation. researchgate.net This anti-tumor activity was also confirmed in an in vivo model. researchgate.net The mechanism in this context was associated with a reduction in Cdk2 kinase activity and an increase in the formation of inhibitory complexes Cdk2/p27(kip1) and Cdk2/SHP-1. researchgate.net Further studies have confirmed that bpV(phen) can induce apoptosis and another form of programmed cell death called pyroptosis. nih.gov This is characterized by the activation of caspase 1 and was observed in mouse embryonic fibroblast cells treated with the compound. nih.gov The compound is recognized as a potential anti-tumor agent with anti-angiogenic properties. medchemexpress.commedchemexpress.com Preclinical data has also been reported for its use in neuroblastoma models. ucl.ac.uk

Table 2: Summary of Anti-Tumor Outcomes of bpV(phen) in Pre-clinical Models

Model SystemKey Biological OutcomeResearch FindingsCitations
Murine Mammary Carcinoma (DA3 model) Tumor Growth InhibitionAn analogue, bpV[Me2Phen], inhibited tumor growth by 80%. aacrjournals.org aacrjournals.org
Human Ovarian Cancer Cells (OVCAR-3) Tumor FormationCaused a dose-dependent decrease in tumor formation in 3-D culture and confirmed anti-tumor activity in vivo. researchgate.net researchgate.net
Various Cancer Cell Lines (SW620, SCC-A, MCF-7, etc.) Cytotoxicity & Cell Cycle ArrestInduced G1-S arrest and p53-independent apoptosis through inhibition of Cdc25A and inactivation of CDK2. aacrjournals.org aacrjournals.org
Mouse Embryonic Fibroblasts (MEF) Programmed Cell DeathInduced both apoptosis (PARP cleavage) and pyroptosis (caspase 1 activation). nih.gov nih.gov

Pharmacodynamic Marker Evaluation in Animal Tissues

To confirm that bpV(phen) exerts its biological effects by engaging its intended molecular targets in vivo, researchers have evaluated various pharmacodynamic markers in animal tissues and cell models. These markers are typically downstream signaling molecules whose phosphorylation state is altered by the inhibition of PTPs like PTEN.

In a rat model of cervical spinal cord injury, systemic treatment with a bpV compound resulted in a significant enhancement of downstream Akt and mammalian target of rapamycin (B549165) (mTOR) signaling in the spinal cord tissue one day after injury. nih.gov The increased phosphorylation of Akt is a direct indicator of the inhibition of its negative regulator, PTEN. nih.govnih.gov This was accompanied by a reduction in autophagic activity, a process negatively regulated by the Akt/mTOR pathway. nih.gov

Studies using rat hepatoma cells overexpressing the insulin (B600854) receptor kinase (IRK) further detailed the specific molecular events. oup.com Treatment with bpV(phen) increased the tyrosine phosphorylation and activity of the IRK itself. oup.comnih.gov This led to the subsequent tyrosine phosphorylation of downstream insulin signaling molecules, including the insulin receptor substrate 1 (IRS-1). oup.com These effects were dependent on the kinase activity of the IRK, establishing that bpV(phen) acts by inhibiting a PTP associated with the receptor. nih.gov In mouse embryonic fibroblasts, bpV(phen) treatment was shown to enhance the levels of phosphorylated AKT in a dose-dependent manner, confirming target engagement in a cellular context. nih.gov The compound has also been shown to stimulate the survival-promoting extracellular signal-regulated kinase (ERK) pathway while not affecting other stress-related kinases. researchgate.net

Table 3: Evaluation of Pharmacodynamic Markers for bpV(phen)

Model SystemTissue/Cell TypePharmacodynamic MarkerObserved EffectCitations
Rat Spinal Cord Injury Spinal Cord TissuePhospho-Akt (p-Akt)Significantly increased levels. nih.govnih.gov
Phospho-mTOR (p-mTOR)Significantly increased levels. nih.gov
Autophagy MarkersReduced autophagic activity. nih.gov
Rat Hepatoma Cells (HTC-IR) Hepatoma CellsInsulin Receptor Kinase (IRK)Increased tyrosine phosphorylation and activity. oup.comnih.gov
Insulin Receptor Substrate 1 (IRS-1)Increased tyrosine phosphorylation. oup.com
Mouse Embryonic Fibroblasts (MEF) FibroblastsPhospho-Akt (p-Akt)Enhanced levels. nih.gov
Rat Insulinoma Cells (RINm5F) Insulinoma CellsExtracellular signal-regulated kinase (ERK)Induced strong and sustained activation. researchgate.net

Structure Activity Relationship Sar Studies and Analogue Development for Research Purposes

Design Principles for Modifying bpV(phen) Derivatives

The design of new bpV(phen) derivatives is rooted in fundamental principles of bioinorganic chemistry and an understanding of the target enzyme's architecture. The goal is to create molecules that not only inhibit the desired PTP effectively but also exhibit selectivity over other members of the highly conserved PTP superfamily.

A key principle in the design of bpV(phen) and its analogues is the structural similarity between the vanadate (B1173111) core and the phosphate (B84403) group of PTP substrates. nih.gov The central vanadium atom in its +5 oxidation state, coordinated to peroxo ligands, mimics the trigonal bipyramidal geometry of the phosphate transition state during the dephosphorylation reaction catalyzed by PTPs. nih.govacs.org This allows the vanadate moiety to fit into the highly conserved PTP active site, which contains a signature C(X)5R motif. researchgate.net

Modifying the organic ligand scaffold is a primary strategy for enhancing the potency and selectivity of bpV compounds. aacrjournals.org The 1,10-phenanthroline (B135089) ligand in bpV(phen) is a neutral, bidentate N,N donor ligand. ontosight.aiwikipedia.org Research has shown that altering this ligand can significantly impact the resulting compound's biological activity.

Studies comparing different bpV derivatives have revealed that the nature of the coordinating ligand is a key determinant of selectivity. For example, bpV compounds featuring neutral N,N ligands, such as the 1,10-phenanthroline in bpV(phen), tend to be more indiscriminate, targeting both PTEN and other classical PTPs like PTP1B and PTP-β. researchgate.netnih.gov In contrast, derivatives containing polar N,O ligands, such as in bpV(pic) (bisperoxovanadium 5-hydroxypyridine), show a greater preference for inhibiting PTEN over other PTPs. researchgate.netnih.gov This suggests that the introduction of polar groups and different coordinating atoms (oxygen instead of nitrogen) can create more specific interactions within the PTEN active site, thereby enhancing selectivity. The ability to modulate specificity by altering the organic heteroligand demonstrates a viable strategy for creating novel phosphatase inhibitors for research and potential therapeutic development. aacrjournals.org

Synthetic Methodologies for Novel bpV(phen) Analogues

The creation of new bpV(phen) analogues relies on versatile synthetic strategies that allow for the modification of both the phenanthroline ligand and the coordination environment of the central vanadium atom.

The 1,10-phenanthroline (phen) scaffold is a highly versatile platform for chemical modification. nih.gov Its polyaromatic structure can be functionalized at multiple positions (specifically the carbon pairs at mdpi.comnih.gov, nih.govmedchemexpress.com, acs.orgmdpi.com, and nih.govmdpi.com), allowing for the introduction of various substituent groups. nih.gov These modifications can alter the steric and electronic properties of the ligand, which in turn influences the stability, reactivity, and biological specificity of the resulting vanadium complex. wikipedia.org

A common strategy involves using substituted phenanthroline precursors in the synthesis of the complex. For example, the analogue bpV[4,7-dimethyl-1,10-phenanthroline] (also referred to as bpV(Me2phen)) is synthesized using 4,7-dimethyl-1,10-phenanthroline (B1295015) instead of the parent phenanthroline ligand. aacrjournals.orgdntb.gov.ua This particular modification was shown to alter the compound's cytotoxic and in vivo insulin-mimetic activities compared to bpV(phen). aacrjournals.orgresearchgate.net More complex functionalizations, as reviewed extensively for the phenanthroline ligand itself, provide a toolbox for chemists to design ligands that can fine-tune the properties of the final bpV analogue for specific applications. nih.gov

The coordination sphere of the vanadium atom is another critical target for modification. The typical synthesis of bpV(phen) involves the reaction of a vanadate source with 1,10-phenanthroline and hydrogen peroxide. ontosight.ai The resulting complex features a vanadium atom coordinated to the bidentate phenanthroline ligand and two peroxo (O2²⁻) ligands. ontosight.ai

Altering this coordination sphere can be achieved by several means. One approach is to change the number of peroxo ligands, leading to monoperoxovanadium (mpV) complexes instead of bisperoxovanadium (bpV) ones. researchgate.net For example, the compound mpV(pic) was synthesized and showed different potency compared to its bpV counterparts. researchgate.net Another strategy involves using multidentate ligands that can occupy more coordination sites. For instance, the use of tridentate Schiff-base ligands has been explored to create oxovanadium(IV) complexes that are potent PTP inhibitors. nih.gov These changes in the coordination environment—from the number of peroxo groups to the type and denticity of the organic ligands—directly affect the geometry and electronic structure of the vanadium center, which is fundamental to its inhibitory mechanism. nih.govacs.org

Correlating Structural Modifications with PTP Inhibition Specificity and Cellular Efficacy

A central aspect of SAR studies is to establish clear correlations between the chemical structure of an analogue and its performance as a PTP inhibitor, both in vitro and in cellular contexts. Research has shown that even subtle changes to the bpV(phen) structure can lead to significant differences in inhibitory potency and selectivity.

The inhibitory concentration (IC50) values of bpV(phen) demonstrate its potent activity against PTEN, with significantly higher concentrations needed to inhibit other phosphatases like PTP-β and PTP1B. medchemexpress.commedchemexpress.com This indicates a degree of selectivity for PTEN.

Table 1: In Vitro Inhibitory Activity of bpV(phen)

Phosphatase IC50 Value
PTEN 38 nM medchemexpress.commedchemexpress.com
PTP-β 343 nM medchemexpress.commedchemexpress.com
PTP1B 920 nM medchemexpress.commedchemexpress.com

This table summarizes the half-maximal inhibitory concentration (IC50) of bpV(phen) against various protein tyrosine phosphatases.

When comparing bpV(phen) to its analogues, a clear structure-activity relationship emerges. As previously mentioned, the switch from a neutral N,N ligand like phenanthroline to a polar N,O ligand like that in bpV(pic) enhances selectivity for PTEN. researchgate.netnih.gov This structural change also translates to differences in cellular and in vivo efficacy. For example, in studies examining insulin-mimetic effects, bpV(pic) was found to be a more potent agent than bpV(phen) for lowering plasma glucose. science.gov This was attributed, in part, to the ability of bpV(pic) to act on skeletal muscle, whereas bpV(phen) did not demonstrate a significant effect on glycogen (B147801) synthesis in that tissue. dntb.gov.uaresearchgate.net

Conversely, the addition of two methyl groups to the phenanthroline ring to create bpV(Me2phen) resulted in a compound with no effect on glycogen synthesis in the diaphragm, unlike bpV(pic) which had a stimulatory effect. researchgate.net These findings underscore the principle that specific structural modifications directly correlate with PTP inhibition profiles and subsequent cellular and physiological outcomes. This allows for the rational design of analogues tailored for specific research questions, such as selectively inhibiting PTEN in studies of neuronal regeneration or insulin (B600854) signaling. jneurosci.orgnih.gov

Table 2: Comparison of In Vivo Effects of bpV Analogues

Compound Ligand Type Effect on Skeletal Muscle Glycogen Synthesis
bpV(phen) Neutral (N,N) No effect dntb.gov.uaresearchgate.net
bpV(pic) Polar (N,O) Stimulatory researchgate.net
bpV(Me2phen) Neutral (N,N) No effect researchgate.net

This table compares the effects of different bpV analogues on a specific physiological process, highlighting how ligand modification impacts in vivo activity.

Theoretical and Computational Approaches in Bpv Phen Research

Molecular Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of ligands and in virtual screening for novel drug candidates.

A detailed search of scientific literature did not yield specific studies that have used molecular docking to predict the binding mode of bpV(phen) with protein tyrosine phosphatases (PTPs). Such a study would be invaluable in visualizing the interactions between bpV(phen) and the amino acid residues in the active site of PTPs. Typically, docking studies would help to understand how the vanadium center and the phenanthroline ligand of bpV(phen) orient themselves within the catalytic pocket to achieve inhibition. For instance, it is known that the active site of PTPs contains a highly conserved cysteine residue that is crucial for catalysis, and understanding how bpV(phen) interacts with this and surrounding residues is key to explaining its potent inhibitory effect.

Virtual screening is a computational approach used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. While bpV(phen) is a known PTP inhibitor, there are no specific reports of its use as a template or reference compound in virtual screening campaigns to discover novel PTP inhibitors. Such an approach could leverage the known inhibitory activity of bpV(phen) to identify new chemical scaffolds with potentially improved potency or selectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. These simulations can provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that are not accessible through static models.

There are no specific molecular dynamics simulation studies in the available scientific literature that focus on the dynamic binding interactions of bpV(phen) with PTPs. MD simulations could provide a deeper understanding of the stability of the bpV(phen)-PTP complex, revealing key hydrogen bonds, and other non-covalent interactions that contribute to the binding affinity. Furthermore, these simulations could elucidate the role of water molecules in mediating the interaction between the inhibitor and the enzyme.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods based on quantum mechanics that are used to compute the properties of molecules. These calculations can provide detailed information about the electronic structure, reactivity, and energetics of a compound. A thorough review of the existing scientific literature did not uncover any studies that have applied quantum chemical calculations to bpV(phen) in the context of its interaction with PTPs. Such calculations could be employed to understand the electronic properties of bpV(phen) that are critical for its inhibitory activity, such as its charge distribution and the nature of its frontier molecular orbitals. This information would be highly valuable for a deeper understanding of its mechanism of inhibition at a subatomic level.

Electronic Structure Analysis of bpV(phen)

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For organometallic compounds like bpV(phen), computational methods such as Density Functional Theory (DFT) are employed to model these characteristics. nih.govmdpi.com DFT calculations can determine the optimized molecular geometry, orbital energies, and the distribution of electron density. nih.govresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov For bpV(phen), a relatively small HOMO-LUMO gap would suggest high chemical reactivity, which is consistent with its function as an inhibitor that interacts robustly with its biological targets. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In bpV(phen), the electronegative oxygen atoms of the peroxo groups and the nitrogen atoms of the phenanthroline ligand would be expected to be regions of negative potential, making them key sites for interacting with positive residues in a protein's active site. nih.gov

Table 1: Key Parameters in Electronic Structure Analysis

ParameterDescriptionSignificance for bpV(phen)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Indicates the capacity to interact with electron-accepting sites in the PTP active site.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Indicates the capacity to accept electrons, potentially from catalytic residues like cysteine.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and potential for strong interaction and inhibition.
Molecular Electrostatic Potential (MEP)Visual representation of the charge distribution on the molecule's surface.Identifies electron-rich (negative) and electron-poor (positive) regions, predicting sites for non-covalent interactions.

Energetic Contributions to Ligand-PTP Interactions

The inhibitory action of bpV(phen) on protein tyrosine phosphatases (PTPs) is a result of its binding within the enzyme's active site. Computational docking and molecular dynamics simulations can be used to model this interaction and dissect the energetic contributions of different forces. mdpi.comresearchgate.net Vanadium compounds are known to interact with the highly conserved PTP active site, which features a key cysteine residue essential for catalysis. mdpi.com

The binding of bpV(phen) is stabilized by a combination of covalent and non-covalent interactions:

Covalent Interaction: The vanadium center is believed to interact with the catalytic cysteine residue (e.g., Cys215 in PTP1B), potentially through oxidation of the thiol group, leading to irreversible or slowly reversible inhibition. mdpi.com

Hydrogen Bonding: The peroxo groups of bpV(phen) can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donors in the active site, such as the backbone amides of the P-loop or arginine residues (e.g., Arg221 in PTP1B). researchgate.netmdpi.com

π-π Stacking: The planar phenanthroline ligand can engage in π-π stacking interactions with aromatic residues, such as tyrosine or phenylalanine, if present in or near the active site, further stabilizing the complex.

Molecular modeling studies of similar oxovanadium complexes with PTP1B have shown that the complex is stabilized within the active site by a network of hydrogen bonds and ionic interactions. mdpi.comresearchgate.net

Table 2: Energetic Contributions to bpV(phen)-PTP Binding

Interaction TypeDescriptionPotential Interacting Residues in PTP Active Site
Covalent/Coordinate BondInteraction between the vanadium atom and the catalytic cysteine.Cysteine (e.g., Cys215 in PTP1B)
Hydrogen BondingInteraction between H-bond donors/acceptors on the ligand and protein.Arginine (e.g., Arg221), Serine, Aspartate, P-loop backbone amides
Electrostatic InteractionsAttraction/repulsion between charged or polar groups.Charged residues like Arginine, Aspartate, Lysine
π-π StackingNon-covalent interaction between aromatic rings.Tyrosine, Phenylalanine

Cheminformatics and Predictive Modeling

Cheminformatics applies computational methods to analyze large datasets of chemical compounds to discern patterns and build predictive models. mdpi.com This field is instrumental in modern drug discovery for optimizing lead compounds and predicting their biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For bpV(phen) and related vanadium compounds, a QSAR model could be developed to predict their PTP inhibitory potency.

The process involves:

Data Set Compilation: A training set of structurally diverse peroxovanadium compounds with experimentally measured inhibitory activities (e.g., IC₅₀ values) against a specific PTP would be assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a subset of the most relevant descriptors to the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not included in model generation). nih.gov

A hypothetical QSAR model for PTP inhibition might reveal that inhibitory potency is positively correlated with a high dipole moment and the surface area of the ancillary ligand (like phenanthroline), and negatively correlated with its steric bulk.

Table 3: Illustrative Data for a Hypothetical QSAR Model of Vanadium Compounds

CompoundExperimental pIC₅₀ (-logIC₅₀)Descriptor 1 (e.g., Dipole Moment)Descriptor 2 (e.g., Molecular Surface Area)Predicted pIC₅₀
Vanadium Compound A7.15.2 D350 Ų7.0
bpV(phen)6.04.8 D410 Ų6.1
Vanadium Compound C5.54.1 D380 Ų5.6
Vanadium Compound D6.85.0 D395 Ų6.7

Predictive Models for PTP Selectivity

A significant challenge in developing PTP inhibitors is achieving selectivity, as the active sites are highly conserved across the PTP family. mdpi.com bpV(phen) is known to inhibit multiple phosphatases, including PTP1B, PTP-β, and the lipid phosphatase PTEN, with varying potencies. medchemexpress.commedchemexpress.com Research has suggested that the nature of the ancillary ligand plays a key role in determining this selectivity; for instance, bpV compounds with neutral N,N ligands like phenanthroline are reportedly less discriminate than those with polar N,O ligands. researchgate.net

Predictive models for selectivity go beyond standard QSAR by incorporating structural information from both the inhibitors and the different PTP targets. These models can be built using several approaches:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the 3D steric and electrostatic fields of a set of aligned molecules with their biological activity. By building separate models for different PTPs, one can predict which structural modifications would enhance affinity for one target over another.

Machine Learning: Algorithms like support vector machines (SVM) or random forests can be trained on datasets of compounds and their selectivity profiles. These models can learn complex, non-linear relationships between chemical features and selectivity.

Docking and Scoring: Docking a library of candidate compounds into the crystal structures of different PTPs and using scoring functions to estimate binding affinity can provide a first-pass prediction of selectivity.

These models are crucial for guiding the rational design of new vanadium compounds with improved selectivity profiles, aiming to enhance therapeutic efficacy while minimizing off-target effects.

Table 4: Reported Inhibitory Potency (IC₅₀) of bpV(phen) Against Various Phosphatases

Target PhosphataseIC₅₀ (nM)
PTEN38
PTP-β343
PTP-1B920
medchemexpress.commedchemexpress.com

Methodological Considerations and Advanced Techniques in Bpv Phen Research

Optimization of Experimental Conditions for PTP Inhibition Assays

The accurate determination of the inhibitory activity of bpV(phen) against protein tyrosine phosphatases (PTPs) is highly dependent on the careful optimization of assay conditions. Key variables include the choice of substrate and the composition of the reaction buffer, including its pH.

The selection of an appropriate substrate is a critical step in designing a PTP inhibition assay. Both generic and specific substrates are utilized, each with distinct advantages.

Generic Substrates: Small molecule substrates that are not specific to a particular PTP are widely used for their convenience and applicability in high-throughput screening. nih.gov One of the most common is p-nitrophenyl phosphate (B84403) (pNPP), a chromogenic substrate where dephosphorylation produces a yellow anion that can be quantified spectrophotometrically. nih.govresearchgate.net Other options include fluorogenic substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), 3-O-methylfluorescein phosphate (OMFP), and fluorescein (B123965) diphosphate (B83284) (FDP), which often provide higher sensitivity. researchgate.net

Physiologically Relevant Substrates: For more specific and physiologically relevant data, phosphopeptides or entire phosphorylated protein substrates are preferred. nih.gov In studies involving bpV(phen), specific substrates such as soluble phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) have been used to assay the activity of the lipid phosphatase PTEN. researchgate.net Additionally, in-gel phosphatase assays have been employed where the gel is impregnated with a radiolabeled substrate like poly(Glu-Tyr), allowing for the visualization of PTP activity after protein separation by SDS-PAGE. researchgate.net

The concentration of the substrate relative to its Michaelis-Menten constant (Km) for the enzyme is a crucial factor. Using substrate concentrations near the Km value allows for sensitive detection of competitive inhibitors. However, the transient nature of PTP-substrate interactions can make identifying physiological substrates challenging, leading to the development of "substrate-trapping" mutant PTPs that bind but cannot dephosphorylate their targets. springernature.com

The composition of the assay buffer can significantly influence the measured inhibitory potency of bpV(phen). A critical consideration is the presence of thiol-reducing agents.

Research has shown that the inhibitory effect of bpV(phen) on phosphatases like PTEN and SHP1 is markedly reduced in the presence of dithiothreitol (B142953) (DTT). researchgate.net For instance, the IC50 value for bpV(phen) against both PTEN and SHP1 is approximately 100 nM in the absence of reducing agents, but this value increases by at least 100-fold to 10 µM or higher in the presence of 2 mM DTT. researchgate.net This suppression of inhibition is also observed with physiological concentrations of the cellular redox buffer glutathione. researchgate.net This suggests that the redox state of the buffer is a critical parameter to control and report in PTP inhibition assays involving bpV(phen).

The pH of the buffer must also be optimized and maintained, as enzyme activity is highly pH-dependent. Buffering agents like Bis-Tris are often used, with the optimal pH for a given PTP assay typically being close to physiological pH, though this can vary depending on the specific enzyme being studied. nih.govresearchgate.net

The following table summarizes the impact of a reducing agent on the inhibitory concentration of bpV(phen).

PhosphataseInhibitorIC50 (without DTT)IC50 (with 2 mM DTT)Fold Change
PTENbpV(phen)~100 nM>10 µM>100x
SHP1bpV(phen)~100 nM>10 µM>100x

This table is based on data presented in research on the effects of thiol reducing agents on inhibitor potency. researchgate.net

Advanced Imaging and Proteomic Techniques for Cellular Studies

To elucidate the effects of bpV(phen) within a cellular context, researchers employ a range of advanced imaging and proteomic methodologies. These techniques allow for the investigation of its subcellular distribution, its impact on global signaling networks, and its influence on fundamental cellular processes like cell cycle progression and apoptosis.

Fluorescence microscopy is an indispensable tool for visualizing the spatial dynamics of proteins and organelles within living or fixed cells. nih.govnih.gov In bpV(phen) research, this technique is used to determine where the compound's effects are most prominent.

For example, immunofluorescence staining has been used to study the levels and location of specific proteins in cells following treatment with bpV(phen). nih.gov In HeLa cells, this method was used to observe a dose-dependent decrease in the levels of the autophagy-related protein p62. nih.gov The general principle involves using fluorescently labeled antibodies that bind to a protein of interest, allowing its distribution to be imaged. More advanced applications involve tagging proteins with fluorescent markers like Green Fluorescent Protein (GFP) to track their movement in real-time. semanticscholar.org This allows researchers to study how bpV(phen) might alter the localization of key signaling proteins or the morphology and trafficking of organelles like mitochondria or the endoplasmic reticulum. nih.govnih.govmdpi.com

As a potent PTP inhibitor, bpV(phen) is expected to cause widespread changes in cellular protein phosphorylation. sigmaaldrich.com Mass spectrometry-based phosphoproteomics is a powerful, unbiased technique used to identify and quantify thousands of phosphorylation sites across the entire proteome in response to a stimulus. nih.govnih.gov This provides a global snapshot of the signaling pathways affected by the compound. nih.gov

The typical workflow involves treating cells with bpV(phen), lysing the cells, digesting the proteins into peptides, and then enriching for phosphopeptides. vermeulenlab.com These enriched samples are then analyzed by high-resolution mass spectrometry. nih.gov This approach allows researchers to move beyond single-pathway analysis and generate new hypotheses about the compound's mechanism of action by identifying unexpected changes in kinase signaling networks. nih.govembopress.org For instance, applying this technique to cells treated with bpV(phen) could reveal the activation or deactivation of entire signaling cascades downstream of the inhibited PTPs, offering a comprehensive view of its cellular impact. researchgate.net

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. nih.gov It is widely used in bpV(phen) research to quantify its effects on cell proliferation, cell cycle progression, and programmed cell death (apoptosis). nih.govnih.gov

Cell Cycle Analysis: To analyze the cell cycle, cells are treated with bpV(phen), fixed, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). wikipedia.orgbiocompare.com The fluorescence intensity of each cell is proportional to its DNA content. A flow cytometer can then generate a histogram showing the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). wikipedia.orgthermofisher.com This method has been used to show that bpV(phen) can arrest cell proliferation at the G2/M transition. sigmaaldrich.com

Apoptosis Analysis: A common method to detect apoptosis involves co-staining cells with fluorescently labeled Annexin V and a viability dye like PI. nih.gov In healthy cells, phosphatidylserine (B164497) resides on the inner leaflet of the plasma membrane. During early apoptosis, this lipid flips to the outer leaflet, where it can be detected by Annexin V. nih.gov PI is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. nih.gov Flow cytometric analysis of these stained cells allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations, a technique that has been used to confirm that bpV(phen) induces apoptosis. nih.govresearchgate.netdoi.org

Staining PatternCell PopulationInterpretation
Annexin V- / PI-Live CellsHealthy, intact cell membrane.
Annexin V+ / PI-Early Apoptotic CellsExposed phosphatidylserine, intact membrane.
Annexin V+ / PI+Late Apoptotic/Necrotic CellsExposed phosphatidylserine, compromised membrane.

This table outlines the general principle of apoptosis detection by Annexin V and Propidium Iodide (PI) staining in flow cytometry. nih.govnih.gov

Considerations for In Vivo Pharmacological Studies in Research Models

The translation of in vitro findings to whole-organism systems is a critical step in the evaluation of any potential therapeutic agent. For bpV(phen), a compound with known inhibitory effects on protein tyrosine phosphatases (PTPs), particularly the tumor suppressor PTEN (Phosphatase and Tensin Homolog), in vivo pharmacological studies are essential to understand its physiological effects, target engagement, and therapeutic potential. medchemexpress.com Such studies necessitate careful consideration of the research models employed and the methodologies used to assess the compound's activity within a complex biological environment.

Pre-clinical Model Selection and Validation

The selection of an appropriate preclinical model is paramount for obtaining meaningful and translatable data on the pharmacological effects of bpV(phen). The choice of model is dictated by the specific biological question being addressed, ranging from tissue regeneration to cancer therapy.

A variety of in vivo models have been utilized to investigate the effects of bpV(phen). These include murine models for conditions such as allergic asthma, neonatal propofol-induced cognitive dysfunction, and various cancers. medchemexpress.commdpi.comaacrjournals.org For instance, a DA3 murine mammary carcinoma model has been used to assess the antineoplastic activity of bpV(phen). aacrjournals.org In the context of tissue repair, rodent models of spinal cord injury, eye injury, muscle damage, and lung injury have been prominent. nih.gov

Validation of these models is crucial and is typically achieved by confirming that the model recapitulates key aspects of the human condition and that the molecular pathways of interest are active and can be modulated by the investigational compound. For bpV(phen), this often involves assessing the baseline status of the PI3K/Akt/mTOR signaling pathway, which is negatively regulated by PTEN. nih.gov An increase in the phosphorylation of Akt (p-Akt) following bpV(phen) administration serves as a key validation point, indicating that the compound is active in the chosen model. nih.govnih.gov

Furthermore, the specificity of bpV(phen) for its intended target within the model system is a critical aspect of validation. This has been addressed in cellular models by comparing its effects in PTEN-positive cell lines (e.g., DU145) with PTEN-negative cell lines (e.g., LNCaP and PC3). nih.gov The observation that bpV(phen) induces Akt phosphorylation only in PTEN-positive cells confirms that its effect is mediated through the inhibition of PTEN. nih.gov

The table below summarizes a selection of preclinical models used in bpV(phen) research and the validation markers employed.

Research AreaPreclinical ModelKey Validation Markers
Oncology DA3 Murine Mammary CarcinomaTumor growth inhibition
PC-3 Human Prostate Cancer (in nude mice)Reduction in tumor volume
Neuroscience Neonatal Propofol-Exposure Mouse ModelReversal of deficits in long-term potentiation and memory
Spinal Cord Injury (Rat)Increased p-AKT levels, changes in PTEN protein and mRNA
Tissue Repair Murine Model of Allergic AsthmaDecrease in allergic and lung inflammatory responses
Lung Epithelial Wound Healing ModelAccelerated wound closure
Metabolic Disease Rat Models (in vivo)Lowering of plasma glucose concentrations

Evaluation of Target Engagement in Tissues

Confirming that bpV(phen) reaches its intended molecular target in the relevant tissues and exerts its inhibitory effect is a cornerstone of in vivo pharmacological studies. Various advanced techniques are employed to evaluate this target engagement.

Western blotting is a widely used method to assess changes in protein expression and phosphorylation status in tissue lysates. nih.gov Following the administration of bpV(phen), an increase in the phosphorylation of Akt (a downstream target of the PI3K pathway) and a potential decrease in PTEN expression are key indicators of target engagement. nih.gov For example, in vivo studies have demonstrated that bpV(phen) can decrease PTEN protein and mRNA levels, leading to increased PI3K and Akt activity. nih.gov The phosphorylation status of other downstream effectors, such as the ribosomal protein S6, can also be assessed. researchgate.net

Immunofluorescence is another valuable technique that allows for the visualization of protein expression and localization within the tissue architecture. nih.gov This method can provide spatial information on where the target engagement is occurring within a specific organ or tissue.

To further validate the specificity of target engagement, researchers have utilized cell lines with known PTEN status. By treating PTEN-positive and PTEN-negative cell lines with bpV(phen), it has been demonstrated that the compound's effects on downstream signaling, such as Akt phosphorylation, are dependent on the presence of PTEN. nih.gov This approach helps to confirm that the observed in vivo effects are indeed due to the inhibition of PTEN and not off-target effects. nih.gov

The table below outlines common techniques and key findings related to the evaluation of bpV(phen) target engagement in tissues.

TechniqueTissue/ModelKey Findings
Western Blot Nervous System Tissues (in vivo)Decreased PTEN expression, increased p-AKT and p-S6 levels. nih.gov
Lung Epithelial CellsDose- and time-dependent induction of Akt phosphorylation. nih.gov
PTEN-positive vs. PTEN-negative cell linesIncreased Akt phosphorylation only in PTEN-positive cells. nih.gov
Immunofluorescence Muscle TissueAssessment of protein expression changes following PTEN inhibition. nih.gov
Kinase Assays SW620 cellsExamination of CDK2 activity and Rb phosphorylation. aacrjournals.org

Future Directions and Emerging Research Avenues for Bpv Phen

Development of Next-Generation PTP Inhibitors Based on the bpV(phen) Scaffold

The development of bpV(phen) and other first-generation peroxovanadium compounds was a significant step in studying PTP signaling. However, a primary challenge with these inhibitors is their specificity. researchgate.net For instance, bpV(phen) is known to inhibit not only PTEN but also other PTPs like PTP1B and PTP-β, albeit with different potencies. nih.govprobechem.comcaymanchem.com Research has shown that bpV(phen) can be indiscriminate, targeting both PTEN and classical PTPs. nih.govresearchgate.net This lack of selectivity can complicate the interpretation of cellular effects and highlights the need for more targeted therapies.

Future research is focused on using the bpV(phen) structure as a "scaffold" to design and synthesize next-generation PTP inhibitors with improved selectivity and potency. The goal is to create compounds that can distinguish between highly homologous PTP family members. Strategies for achieving this include:

Fragment-Based Drug Discovery: This approach involves identifying small chemical fragments that bind to specific pockets on the target PTP and then linking them to the core scaffold to enhance affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of the phenanthroline ligand or the vanadium core of bpV(phen), researchers can identify key modifications that enhance binding to a specific PTP while reducing affinity for others. Thiazolidinone, for example, has been identified as a promising scaffold for drug discovery due to its versatility in chemical modification. frontiersin.org

Allosteric Inhibition: Developing compounds that bind to allosteric sites—locations on the enzyme distinct from the active site—could provide a new layer of specificity, as these sites are generally less conserved among PTPs than the catalytic domain.

These efforts aim to produce highly selective inhibitors that can serve as both precise research tools and potential therapeutic agents with fewer off-target effects. researchgate.net

Elucidation of Novel PTP Substrates and Pathways Regulated by bpV(phen)

A significant application of bpV(phen) is in "substrate trapping," a method to identify the direct targets of PTPs. By inhibiting PTPs, bpV(phen) causes the hyperphosphorylation of their substrates, allowing for their identification.

Early studies using bpV(phen) revealed its insulin-mimetic properties, showing it could stimulate the insulin (B600854) receptor kinase (IRK) by inhibiting associated PTPs. caymanchem.comoup.comsigmaaldrich.com This led to the identification of several tyrosine-phosphorylated proteins as potential IRK substrates, including Shc, IRS-1, and the β-subunit of the insulin receptor itself. oup.com

More recent research has expanded the list of pathways influenced by bpV(phen). For example, it has been used to study the regulation of the c-Met receptor, which is crucial for processes like cell growth and wound healing. scispace.comnih.gov Studies in human corneal epithelial cells showed that bpV(phen) enhances hepatocyte growth factor (HGF)-stimulated c-Met phosphorylation and downstream signaling through the PI-3K/Akt pathway. scispace.comnih.gov These studies identified PTP1B and SHP-2 as key phosphatases that bind to and regulate the c-Met receptor. scispace.com

Future work will likely continue to use bpV(phen) to uncover new PTP substrates and regulatory networks in various contexts, including neuroprotection and cancer biology. nih.gov Identifying these novel substrates and pathways is critical for understanding the full biological scope of PTP regulation.

Table 1: Selected Pathways and Substrates Investigated Using bpV(phen)

Pathway/System Key Findings Identified Proteins/Substrates Reference(s)
Insulin Signaling bpV(phen) acts as an insulin mimetic by inhibiting IRK-associated PTPs, leading to increased tyrosine phosphorylation of downstream targets. Insulin Receptor (β-subunit), IRS-1, Shc, SH-PTP2, PI3-Kinase oup.com, caymanchem.com
c-Met Receptor Signaling Inhibition of PTPs by bpV(phen) enhances HGF-induced phosphorylation of the c-Met receptor and activation of the PI-3K/Akt pathway. c-Met, PTP1B, SHP-2, Akt-1 scispace.com, nih.gov
Spinal Cord Injury Local infusion of bpV(phen) after injury reduces the loss of sensory axons and white matter, indicating a neuroprotective role for PTP inhibition. Not specified nih.gov
Macrophage Activation bpV(phen) treatment leads to increased nitric oxide (NO) generation, suggesting PTPs negatively regulate this microbicidal function. iNOS (indirectly) nih.gov

Investigation of bpV(phen) in Emerging Research Areas

The utility of bpV(phen) is expanding into novel areas of cell biology, offering insights into its role in autophagy, ferroptosis, and immunomodulation.

Autophagy: Autophagy is a cellular recycling process essential for homeostasis. medchemexpress.comresearchgate.netnih.gov While PTEN is known to initiate autophagy, studies using bpV(phen) have revealed a more complex role. medchemexpress.comnih.gov Instead of activating autophagy as a PTEN inhibitor would be expected to, bpV(phen) was found to block the degradation of autophagosomes. medchemexpress.comresearchgate.net It achieves this by disrupting the interaction between the autophagy receptor p62 and the enzyme histone deacetylase 6 (HDAC6), which in turn impairs the microtubule-dependent fusion of autophagosomes with lysosomes. medchemexpress.comnih.govfrontiersin.orgfrontiersin.org This unexpected finding reveals a novel regulatory function for p62 and highlights the importance of re-evaluating the mechanisms of known inhibitors. researchgate.netnih.gov

Ferroptosis: Ferroptosis is a form of iron-dependent programmed cell death characterized by lipid peroxidation. researchgate.net While research directly linking bpV(phen) to ferroptosis is still nascent, related studies provide a foundation for future investigation. For instance, fluorescent probes designed to detect lipid peroxidation during ferroptosis have also been used to evaluate the ability of bpV(phen) to induce apoptosis, a different form of cell death. researchgate.netresearchgate.net Given that reactive oxygen species (ROS), a key driver of ferroptosis, are known to inactivate PTEN, exploring how PTEN inhibitors like bpV(phen) affect ferroptosis is a logical next step. nih.gov

Immunomodulation: bpV(phen) has demonstrated significant immunomodulatory effects. medchemexpress.com It strongly induces the secretion of pro-inflammatory cytokines and chemokines and activates a Th1-type immune response. medchemexpress.commedchemexpress.com In studies involving the parasite Leishmania, bpV(phen) treatment enhanced the killing capacity of macrophages by increasing nitric oxide (NO) production and provided protection against infection in mouse models. nih.govresearchgate.net These findings suggest that PTPs act as negative regulators of antimicrobial responses in immune cells, and their inhibition by bpV(phen) can boost host defense mechanisms. nih.gov

Integration of Multi-Omics Data to Understand Global Biological Effects

To gain a comprehensive understanding of the cellular impact of bpV(phen), researchers are turning to multi-omics approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a global, unbiased survey of the molecular changes induced by the compound.

For example, a transcriptomic (gene expression) analysis of neuroblastoma cells treated with a similar oxidovanadium compound revealed widespread changes in gene networks, pointing to a potential role for cAMP signaling in the compound's cytotoxic effects. ucl.ac.uk Applying similar multi-omics strategies to bpV(phen) could:

Identify the full spectrum of genes and proteins whose expression or activity is altered by PTP inhibition.

Uncover previously unknown off-target effects.

Reveal entire signaling cascades and metabolic pathways that are under PTP regulation.

Provide a systems-level view of the cellular response to bpV(phen), integrating changes across different molecular layers.

This data-rich approach will be invaluable for building comprehensive models of PTP function and for identifying novel therapeutic targets downstream of PTPs.

Potential as a Chemical Probe for Unraveling Complex PTP Biology

A chemical probe is a small molecule used to study the function of a specific protein or pathway in cells and organisms. While the development of next-generation, highly selective inhibitors is a key goal, broad-spectrum inhibitors like bpV(phen) remain valuable as chemical probes. nih.gov

Its ability to inhibit multiple PTPs can be leveraged to study the general consequences of widespread PTP inhibition. nih.gov For example, bpV(phen) has been used to demonstrate the therapeutic potential of general PTP inhibition in a rat model of spinal cord injury, where it provided neuroprotective effects. nih.gov It has also been used in conjunction with other tools, such as fluorescent probes, to validate its apoptosis-inducing effects. acs.org

However, its utility as a probe comes with a critical caveat: its lack of selectivity means that attributing an observed effect to the inhibition of a single PTP, like PTEN, is challenging. researchgate.net Researchers have noted that under cellular conditions, the concentrations of bpV(phen) used in some studies may have little effect on PTEN but could potently inhibit other phosphatases. researchgate.net Therefore, when using bpV(phen) as a probe, it is crucial to perform follow-up studies with more selective inhibitors or genetic approaches (e.g., siRNA) to validate the specific PTPs involved. scispace.comnih.gov

Table 2: Emerging Research Applications of bpV(phen)

Research Area Key Role of bpV(phen) Findings and Implications Reference(s)
Autophagy Tool to probe PTEN-HDAC6 pathway Unexpectedly blocks autophagosome degradation by disrupting the p62-HDAC6 interaction, challenging its predicted role as an autophagy activator. medchemexpress.com, nih.gov, frontiersin.org, frontiersin.org
Immunomodulation Activator of immune responses Induces pro-inflammatory cytokines and enhances macrophage microbicidal activity against pathogens like Leishmania. medchemexpress.com, nih.gov, researchgate.net
Neuroprotection Broad PTP inhibitor Protects sensory neurons and white matter after spinal cord injury, demonstrating the therapeutic potential of PTP inhibition. nih.gov
Chemical Probe General PTP inhibitor and tool for assay validation Used to study global effects of PTP inhibition and to verify the action of other drugs and probes in cellular assays. researchgate.net, acs.org

Q & A

Q. What are the optimal storage conditions and solvent preparation methods for bpV(phen) to ensure stability in experimental settings?

bpV(phen) should be stored as a powder at -20°C for up to 3 years or at 4°C for 2 years. For in vitro use, dissolve in DMSO (preferred solvent; tested at 5–50 mg/mL stock concentrations). For in vivo studies, use validated formulations such as DMSO:Corn Oil (10:90) or DMSO:PEG300:Tween 80:Saline (10:40:5:45). Ensure working solutions are prepared fresh to avoid degradation .

Q. How does bpV(phen) modulate PTEN and phosphatase activity at the molecular level?

bpV(phen) inhibits PTEN and protein tyrosine phosphatases (PTPs) via competitive binding to their catalytic sites. It exhibits IC₅₀ values of 38 nM (PTEN), 343 nM (PTP-β), and 920 nM (PTP-1B). Methodologically, validate inhibition using phosphatase activity assays (e.g., malachite green assay for PTEN) and confirm downstream Akt phosphorylation via Western blotting .

Q. What are standard protocols for assessing bpV(phen)-induced apoptosis in cell models like H9c2 cardiomyocytes?

Treat hypoxia/reoxygenation (H/R)-injured H9c2 cells with 5 μM bpV(phen) for 24.5 hours (24h hypoxia + 30min reoxygenation). Quantify apoptosis via Annexin V/PI staining or cytochrome c release (cytoplasmic fractionation followed by ELISA/Western blot). Note that bpV(phen) exacerbates apoptosis in injured cells but may antagonize survival in healthy cells .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on bpV(phen)'s dual role in promoting cell survival vs. apoptosis?

Context-dependent effects arise from cellular stress states. For example, in retinal ganglion cells (RGCs), bpV(phen) enhances survival post-injury (e.g., optic nerve crush) but induces apoptosis in healthy cells. Design experiments with precise injury models (e.g., H/R for cardiomyocytes, mechanical injury for neurons) and include controls for baseline apoptosis (e.g., caspase-3/7 activity assays) .

Q. What strategies optimize bpV(phen) concentrations to balance PTEN inhibition and off-target effects in complex signaling pathways?

Perform dose-response curves (e.g., 0.1–10 μM) to identify the therapeutic window. Combine with pathway-specific inhibitors (e.g., LY294002 for PI3K/Akt) to isolate PTEN-dependent effects. For example, in RAW264.7 macrophages, 1–5 μM bpV(phen) inhibits HDAC6-mediated autophagy without activating pro-inflammatory NLRP3 inflammasomes .

Q. How does bpV(phen) interact with TGF-β/Smad3 signaling, and how can this crosstalk be experimentally dissected?

bpV(phen) does not directly modulate Smad3 phosphorylation in TGF-β pathways but may amplify PTEN-Akt-mTOR crosstalk. Use luciferase reporters for Smad3 activity and compare outcomes in PTEN-knockout vs. wild-type models. In RGCs, co-treatment with TGF-β receptor inhibitors (e.g., SB431542) can clarify pathway interactions .

Q. What methodologies are recommended for studying bpV(phen)'s anti-angiogenic and anti-tumor effects in vivo?

Use xenograft models (e.g., subcutaneous tumor implants in nude mice) with daily intraperitoneal injections of 1–5 mg/kg bpV(phen) formulated in DMSO:Corn Oil. Monitor tumor volume and validate mechanisms via immunohistochemistry (e.g., CD31 for angiogenesis, TUNEL for apoptosis). Pair with transcriptomic analysis (RNA-seq) to identify Th1 cytokine signatures (e.g., IL-12, IFNγ) .

Methodological Considerations

  • Batch Consistency : Due to variability in peptide content and solubility across batches, request third-party QC (e.g., HPLC/MS analysis) for critical assays .
  • Solubility Challenges : If bpV(phen) precipitates in DMSO, warm to 50°C briefly or sonicate. Avoid aqueous buffers unless validated for stability .
  • Pathway Cross-Validation : Always corroborate findings with genetic PTEN knockdown models to confirm pharmacological specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.